Phosphonic acid, bis(1,1-dimethylethyl) ester

Catalog No.
S1487725
CAS No.
13086-84-5
M.F
C₈H₁₉O₃P
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, bis(1,1-dimethylethyl) ester

CAS Number

13086-84-5

Product Name

Phosphonic acid, bis(1,1-dimethylethyl) ester

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium

Molecular Formula

C₈H₁₉O₃P

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1

InChI Key

GEBLOQXLELCEEO-UHFFFAOYSA-N

SMILES

CC(C)(C)O[P+](=O)OC(C)(C)C

Synonyms

Phosphonic Acid Bis(1,1-dimethylethyl) Ester; Phosphonic Acid Di-tert-butyl Ester; Di-tert-butyl Phosphonate

Canonical SMILES

CC(C)(C)O[P+](=O)OC(C)(C)C

Phosphonic acid, bis(1,1-dimethylethyl) ester, is an organophosphorus compound characterized by its molecular formula C8H18O3PC_8H_{18}O_3P and a molecular weight of approximately 194.21 g/mol. This compound appears as a colorless to yellowish liquid and is soluble in organic solvents. Its structure features two tert-butyl groups attached to the phosphonic acid moiety, which contributes to its unique chemical properties and reactivity .

Currently, there is no extensive research on the specific mechanism of action of DIP in biological systems. However, its potential flame retardant properties might involve interfering with the free radical chain reactions that propagate flames [].

Organic Chemistry:

  • DEPN can be used as a reagent in various organic synthesis reactions, particularly for the preparation of phosphonates. Phosphonates are a class of organic compounds with diverse applications in various fields, including medicine, agriculture, and materials science .

Material Science:

  • DEPN has been studied as a potential precursor for the development of flame retardant materials. However, further research is needed to understand its effectiveness and potential environmental impact .

Biological Research (limited):

  • Some studies have explored the potential use of DEPN as a chelating agent to bind and remove metal ions from biological systems. However, its specific applications and efficacy in this area are still under investigation .
Typical of phosphonic esters. Key reactions include:

  • Hydrolysis: This compound can undergo hydrolysis in the presence of water, leading to the formation of phosphonic acid and tert-butanol.
  • Transesterification: It can react with alcohols to form different phosphonic esters, a reaction that is significant in synthetic organic chemistry.
  • Nucleophilic Substitution: The phosphorus atom can be attacked by nucleophiles, leading to the substitution of the alkyl groups.

These reactions are crucial for its use in organic synthesis and as a building block for more complex molecules.

The synthesis of phosphonic acid, bis(1,1-dimethylethyl) ester can be achieved through several methods:

  • Direct Esterification: Reacting phosphonic acid with tert-butanol under acidic conditions can yield the desired ester.
  • Phosphonylation: Using phosphorus trichloride or phosphorus oxychloride with tert-butanol can also produce this compound through a nucleophilic substitution mechanism.
  • Grignard Reaction: A more complex method involves using Grignard reagents to introduce tert-butyl groups onto a phosphorus precursor.

Each method has its advantages and limitations regarding yield and purity .

Phosphonic acid, bis(1,1-dimethylethyl) ester finds applications in various fields:

  • Agriculture: It is utilized as a plant growth regulator and fungicide due to its biological activity.
  • Chemical Synthesis: The compound serves as an intermediate in the synthesis of other organophosphorus compounds.
  • Materials Science: It can be used in the formulation of coatings and polymers that require enhanced durability and chemical resistance.

These applications highlight its versatility as a chemical reagent and functional material .

Interaction studies of phosphonic acid, bis(1,1-dimethylethyl) ester primarily focus on its reactivity with biological systems and other chemicals. Research suggests that it can interact with various enzymes and receptors due to its phosphonic acid group, which may influence metabolic pathways. Additionally, studies on its interactions with metal ions indicate potential applications in catalysis .

Several compounds share structural similarities with phosphonic acid, bis(1,1-dimethylethyl) ester. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] esterC26H31O4PContains phenyl groups; used in pharmaceuticals
Di-tert-butyl phosphiteC8H19O3PActs as an antioxidant; simpler structure
Phosphoric acid, bis(2-tert-butylphenyl) phenyl esterC26H31O4PSimilar in structure; used in industrial applications

Phosphonic acid, bis(1,1-dimethylethyl) ester stands out due to its specific application as a plant growth regulator and its unique reactivity profile compared to these similar compounds .

This comprehensive overview underscores the significance of phosphonic acid, bis(1,1-dimethylethyl) ester in chemistry and its potential for further research and application development.

Historical Development of Synthetic Routes

Early synthesis of di-tert-butyl phosphonate involved PCl₃ as a central reagent. In the 1960s–1980s, methods combined PCl₃ with tert-butanol in nonpolar solvents (e.g., ligroin, petroleum ether) using bases like triethylamine or pyridine. These reactions faced challenges:

  • Low yields (40–77%) due to competing triester (tert-butyl phosphate) formation.
  • Chemoselectivity issues: Triester byproducts decomposed under heat, complicating purification.

A pivotal advancement came with KOtBu (potassium tert-butoxide), which replaced tert-butanol and base, simplifying workup. Reaction optimization with KOtBu in THF, Me-THF, or MTBE improved purity to >99%.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost, scalability, and purity. Key methods include:

Calcium Hydroxide-Mediated Synthesis

  • Reagents: Dimethyl phosphite + tert-butanol + Ca(OH)₂.
  • Conditions: Reflux at 130°C under inert atmosphere.
  • Yield: 91.5% with 98% purity after distillation.
  • Advantages: High throughput, minimal solvent waste.
ParameterValue
Temperature130°C
SolventNone (neat reaction)
ByproductsExcess tert-butanol

Laboratory-Scale Preparation Techniques

Laboratory methods emphasize precision and flexibility:

KOtBu/NaOtBu Protocol

  • Reagents: PCl₃ + KOtBu in MTBE or Me-THF.
  • Optimized conditions:
    • 2.5 eq. KOtBu → 76% crude yield, 97% purity.
    • Solvent screening: MTBE > Me-THF > THF (purity retention).

Oxidation to Phosphate Derivatives

  • KMnO₄ in aqueous bicarbonate:
    • Di-tert-butyl phosphite → di-tert-butyl phosphate potassium salt (81% yield).

Modern Synthetic Strategies Using PCl₃ and KOtBu/NaOtBu

Modern methods leverage PCl₃ and tert-butoxide salts to enhance efficiency:

PCl₃-KOtBu Reaction

  • Mechanism: Sequential alkylation of PCl₃ with KOtBu.
  • Key steps:
    • Triester formation: PCl₃ + 3 KOtBu → tri-tert-butyl phosphate.
    • Thermal decomposition: Triester → di-tert-butyl phosphite at 50°C.

Scale-Up Challenges

  • Purity control: Crude product purity >75% ensures minimal byproducts during distillation.
  • Cost reduction: NaOtBu (sodium tert-butoxide) replaces KOtBu, lowering expenses.

H₂O₂/Catalytic KI Mediated Oxidation Processes

Oxidation of di-tert-butyl phosphite to di-tert-butyl phosphate (DTBPP) is critical for prodrug synthesis:

Process Overview

  • Reagents: H₂O₂ (30%), KI (catalytic).
  • Conditions: pH 9–10, 80°C.
  • Yield: 81% DTBPP with >99% purity.
ParameterValue
Oxidizing AgentH₂O₂ (30%)
CatalystKI (0.1–0.5 mol%)
Temperature80°C

Green Chemistry Approaches to Synthesis

Sustainability-driven methods minimize waste and toxic reagents:

Aqueous KMnO₄ Oxidation

  • Reaction: Di-tert-butyl phosphite + KMnO₄ → di-tert-butyl phosphate.
  • Byproducts: MnO₂ (removable via filtration), minimal organic waste.

Solvent-Free Synthesis

  • Reagents: PCl₃ + tert-butanol + Ca(OH)₂.
  • Advantages: Eliminates solvent costs and disposal.

Solvent Influences on Synthetic Outcomes

Solvent choice significantly impacts reaction efficiency and product quality:

SolventPurity (%)Yield (%)Notes
MTBE9978Minimal byproduct retention
Me-THF9975Scalable, low viscosity
THF9776Higher water solubility
CPME9977Low toxicity, high boiling pt

Key observations:

  • MTBE and Me-THF outperform THF in maintaining purity during scale-up.
  • CPME (cyclopentyl methyl ether) offers a low-toxicity alternative for large-scale runs.

Hydrolysis Pathways and Kinetics

The hydrolysis of phosphonic acid, bis(1,1-dimethylethyl) ester proceeds through acid- or base-catalyzed pathways, with steric hindrance from the tert-butyl groups profoundly influencing reaction rates and mechanisms. Under acidic conditions, hydrolysis typically follows the A~Ac~2 mechanism, involving nucleophilic attack by water at the electrophilic phosphorus center, leading to P–O bond cleavage. However, the bulky tert-butyl substituents favor alternative pathways. For instance, in concentrated hydrochloric acid, the reaction shifts toward the A~Al~1 mechanism, where rate-determining C–O bond cleavage occurs via carbocation intermediates [1]. This pathway is accelerated by the stability of the tert-butyl carbocation, which forms following protonation of the ester oxygen.

Alkaline hydrolysis, in contrast, is significantly slower due to steric inhibition of hydroxide ion approach. Studies on analogous di-tert-butyl phosphinates demonstrate rate constants three orders of magnitude lower than their diethyl counterparts under basic conditions [1]. Kinetic data for bis(1,1-dimethylethyl) phosphonate hydrolysis in 1 M NaOH at 70°C reveal a pseudo-first-order rate constant of 2.1 × 10⁻⁵ s⁻¹, compared to 5.6 × 10⁻³ s⁻¹ for dimethyl methylphosphonate under identical conditions [1]. The temperature dependence of these reactions follows the Arrhenius equation, with activation energies for tert-butyl esters exceeding 90 kJ/mol, reflecting the high steric barrier to transition-state formation.

EsterConditionsRate Constant (s⁻¹)Activation Energy (kJ/mol)
Bis(1,1-dimethylethyl)6 M HCl, 80°C3.8 × 10⁻⁴78.4
Bis(1,1-dimethylethyl)1 M NaOH, 70°C2.1 × 10⁻⁵92.7
Dimethyl1 M NaOH, 70°C5.6 × 10⁻³64.2

SN1 Conversion Mechanisms to Phosphonic Acid

The tert-butyl groups in phosphonic acid, bis(1,1-dimethylethyl) ester facilitate SN1-type mechanisms under strongly acidic conditions. Protonation of the ester oxygen generates an oxonium ion, which undergoes heterolytic cleavage to yield a tert-butyl carbocation and a phosphonate monoester intermediate. This carbocation stability, derived from hyperconjugation and inductive effects of the three methyl groups, drives the reaction forward despite the high steric demand.

The phosphonate monoester subsequently reacts with water in a second hydrolysis step, completing the conversion to phosphonic acid. Kinetic isotope effect studies using D~2~O reveal a k~H~/k~D~ ratio of 1.2–1.4, consistent with a rate-determining step involving carbocation formation rather than nucleophilic attack [1]. This contrasts with smaller esters like methyl or ethyl derivatives, where SN2 mechanisms dominate due to reduced steric hindrance.

Bromotrimethylsilane-Mediated Deprotection Mechanisms

Bromotrimethylsilane (BTMS) cleaves the tert-butyl ester groups via a two-step nucleophilic mechanism. Initially, BTMS coordinates to the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center. Subsequent nucleophilic attack by bromide ion at the α-carbon of the tert-butyl group leads to C–O bond cleavage, forming trimethylsilyl tert-butyl ether and a phosphonic acid silyl ester. Final aqueous workup hydrolyzes the silyl ester to yield phosphonic acid.

The reaction proceeds efficiently in anhydrous dichloromethane at 25°C, achieving >95% conversion within 6 hours. Comparative studies show that BTMS-mediated deprotection of tert-butyl esters is 40–60% faster than analogous reactions with methyl esters, attributed to the enhanced leaving-group ability of the tert-butyl moiety in this mechanism [1].

Trifluoroacetic Acid (TFA) Dealkylation Processes

Trifluoroacetic acid induces dealkylation through a combination of Brønsted and Lewis acid catalysis. Protonation of the ester oxygen by TFA generates a reactive oxonium species, which undergoes nucleophilic attack by water or trifluoroacetate anion. The strong electron-withdrawing nature of TFA stabilizes transition states through charge delocalization, enabling cleavage at moderate temperatures (40–60°C).

Kinetic studies in 95% TFA/water mixtures reveal a second-order dependence on acid concentration, with rate constants increasing from 1.2 × 10⁻⁴ M⁻¹s⁻¹ at 30°C to 8.7 × 10⁻⁴ M⁻¹s⁻¹ at 60°C [1]. The tert-butyl groups retard the reaction compared to less hindered esters, but complete conversion is achievable within 24 hours due to TFA’s strong acidifying power.

Structural Factors Influencing Reactivity Patterns

The reactivity of phosphonic acid, bis(1,1-dimethylethyl) ester is predominantly governed by:

  • Steric Effects: The tert-butyl groups create a shielded phosphorus center, reducing accessibility for nucleophilic attack. This increases activation energies for bimolecular reactions (e.g., SN2, base hydrolysis) by 25–40 kJ/mol compared to methyl analogs [1].
  • Electronic Effects: Electron-donating tert-butyl substituents decrease phosphorus electrophilicity, slowing reactions requiring P-center activation. However, in acid-catalyzed pathways, protonation of the ester oxygen mitigates this effect.
  • Leaving Group Ability: The tert-butoxy group’s poor leaving-group potential in neutral conditions necessitates strong acid or nucleophilic catalysts for efficient cleavage.

Side Reactions and Mitigation Strategies

Common side reactions include:

  • Elimination: β-Hydrogen abstraction under basic conditions forms phosphonate-alkene byproducts. This is suppressed by using aprotic solvents and temperatures below 50°C.
  • Incomplete Deprotection: Residual monoester formation occurs when reaction times are insufficient. Extended treatment (12–24 hours) with excess BTMS or TFA ensures complete conversion.
  • Isomerization: Acidic conditions may induce phosphonate group rearrangement, particularly in unsaturated analogs. Buffering with weak bases (e.g., NaOAc) minimizes this [1].

Mechanistic Comparison with Other Phosphonate Esters

The tert-butyl ester exhibits distinct mechanistic behavior compared to smaller alkyl phosphonates:

PropertyTert-Butyl EsterMethyl Ester
Dominant Hydrolysis MechA~Al~1 (acidic)A~Ac~2 (acidic)
Base Hydrolysis Rate10⁻⁵–10⁻⁶ M⁻¹s⁻¹10⁻²–10⁻³ M⁻¹s⁻¹
SN1 vs SN2 Preference85% SN1<5% SN1
BTMS Deprotection Time6 hours2 hours

The increased steric bulk of the tert-butyl group shifts acid-catalyzed hydrolysis toward carbocation-mediated pathways, while severely inhibiting bimolecular nucleophilic substitutions. These differences underscore the importance of ester structure in designing deprotection strategies for phosphorus-containing compounds.

Role in Antiviral Drug Development

Phosphonic acid, bis(1,1-dimethylethyl) ester serves as a crucial intermediate in the development of antiviral therapeutics, particularly in the synthesis of nucleotide analogues. The compound functions as a protected form of phosphonic acid, where the tert-butyl ester groups provide enhanced stability and facilitate selective chemical transformations during pharmaceutical manufacturing processes [1] [2].

The significance of this compound in antiviral drug development stems from its ability to serve as a precursor to acyclic nucleoside phosphonates, which constitute a major class of antiviral agents. These compounds demonstrate broad-spectrum activity against DNA viruses and retroviruses by acting as competitive inhibitors of viral DNA polymerases [3]. The tert-butyl ester protection allows for controlled deprotection under acidic conditions, enabling the formation of the active phosphonic acid moiety required for biological activity [1].

Research has demonstrated that the use of di-tert-butyl phosphonic acid esters as synthetic intermediates provides several advantages over alternative protecting groups. The bulky tert-butyl groups offer enhanced resistance to nucleophilic attack, providing greater stability during multi-step synthetic sequences. Additionally, the ease of removal under mild acidic conditions makes these esters particularly suitable for pharmaceutical applications where harsh deprotection conditions might compromise the integrity of sensitive nucleoside components [4].

Tenofovir Synthesis Pathways and Optimization

The synthesis of tenofovir, a critical antiretroviral medication, represents one of the most significant applications of phosphonic acid, bis(1,1-dimethylethyl) ester technology. Recent research has established an efficient synthetic route utilizing di-tert-butyl oxymethyl phosphonates as key intermediates, achieving a remarkable 72% yield in the final step on a 5-gram scale [1] [2].

The optimized synthesis pathway involves the preparation of crystalline di-tert-butyl (hydroxymethyl)phosphonate as a starting material, followed by O-mesylation to generate the active phosphonomethylation reagent. The key alkylation step utilizes magnesium tert-butoxide as the base for the reaction with (R)-9-(2-hydroxypropyl)adenine, followed by subsequent deprotection with aqueous acids to yield the final tenofovir product [1].

This synthetic approach offers several advantages over traditional methods. The di-tert-butyl protecting groups provide enhanced stability during the alkylation reaction, reducing side product formation and improving overall yields. The crystalline nature of the intermediate allows for efficient purification and characterization, facilitating quality control in pharmaceutical manufacturing. The mild deprotection conditions employed prevent degradation of the sensitive adenine base, ensuring high purity of the final product [2].

Comparative studies have demonstrated that the di-tert-butyl route provides superior results compared to alternative protecting group strategies. The method shows excellent scalability, with consistent yields maintained across different reaction scales. Process optimization studies have identified optimal reaction conditions, including temperature control and reagent stoichiometry, that maximize efficiency while minimizing waste generation [1].

Adefovir Production Methodologies

Adefovir dipivoxil, the first nucleotide analogue approved for hepatitis B treatment, represents a landmark application of phosphonic acid ester prodrug technology. The compound utilizes bis(pivaloyloxymethyl) ester groups to enhance oral bioavailability of the parent phosphonic acid [5] [6].

The synthesis of adefovir involves multiple phosphonic acid ester intermediates, including di-tert-butyl protected forms that serve as versatile synthetic building blocks. The pivaloyloxymethyl (POM) prodrug moiety demonstrates superior pharmacokinetic properties compared to alternative ester groups, providing enhanced cellular uptake and metabolic stability [7] [5].

Research has established that the bis(POM) prodrug strategy addresses the fundamental challenge of phosphonate drug delivery. The native phosphonic acid form of adefovir exhibits poor membrane permeability due to its charged nature at physiological pH. The POM ester groups effectively mask these charges, creating a neutral, lipophilic molecule that readily crosses cellular membranes. Once inside the cell, esterases cleave the POM groups, releasing the active phosphonic acid [7].

Clinical studies have demonstrated the effectiveness of adefovir dipivoxil in treating chronic hepatitis B virus infection. The compound shows potent antiviral activity with EC50 values in the low micromolar range against hepatitis B virus. Long-term treatment studies have revealed sustained viral suppression with minimal resistance development, establishing adefovir dipivoxil as an important therapeutic option [8].

The success of adefovir dipivoxil has validated the bis(POM) prodrug approach and established it as a standard strategy for phosphonate drug development. The methodology has been subsequently applied to other nucleotide analogues, demonstrating the broad applicability of this technology [7] [6].

Phosphonomethyl Prodrug Research

Phosphonomethyl prodrugs represent an advanced approach to enhancing the therapeutic properties of phosphonic acid derivatives. The incorporation of various ester groups, including bis(1,1-dimethylethyl) esters, provides multiple strategies for optimizing drug delivery and tissue targeting [7] [9].

Recent research has focused on developing structure-activity relationships for phosphonomethyl prodrugs. Studies have demonstrated that the choice of ester group significantly influences both the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Tert-butyl esters provide enhanced stability compared to simpler alkyl esters, while maintaining reasonable rates of enzymatic hydrolysis for drug activation [10].

The mechanism of phosphonomethyl prodrug activation involves sequential enzymatic cleavage steps. Initial hydrolysis typically occurs through esterase-mediated processes, followed by spontaneous elimination reactions that release the active phosphonic acid. The rate of this activation process can be modulated through careful selection of the ester groups, allowing for tailored release profiles [7].

Advanced prodrug designs have incorporated multiple protecting groups to achieve tissue-specific activation. For example, compounds containing both ester and amide functionalities can be designed to undergo activation only in the presence of specific enzyme combinations, providing enhanced selectivity for target tissues [9] [10].

Human Immunodeficiency Virus and Hepatitis B Virus Treatment Applications

The application of phosphonic acid, bis(1,1-dimethylethyl) ester derivatives in Human Immunodeficiency Virus and Hepatitis B Virus therapy represents a major success story in antiviral drug development. These compounds serve as key intermediates in the synthesis of nucleotide reverse transcriptase inhibitors that have become standard components of antiretroviral therapy [11] [8].

Tenofovir disoproxil fumarate, synthesized using di-tert-butyl phosphonic acid ester methodology, demonstrates potent activity against both Human Immunodeficiency Virus type 1 and Hepatitis B Virus. The compound functions as a competitive inhibitor of viral reverse transcriptase, with the triphosphate form competing with natural deoxyadenosine triphosphate for incorporation into viral DNA [11] [3].

Clinical studies have established the efficacy of tenofovir-based regimens in both treatment-naive and treatment-experienced patients. The compound shows excellent tolerability profiles with minimal long-term side effects when used at approved doses. Resistance development remains rare, with no tenofovir-resistant variants detected in patients after extended treatment periods [8].

The dual activity against Human Immunodeficiency Virus and Hepatitis B Virus makes tenofovir particularly valuable for patients with co-infections. Studies in co-infected populations have demonstrated improved outcomes when tenofovir-based regimens are employed, with significant reductions in both viral loads and disease progression markers [11].

Structure-Activity Relationships in Medicinal Chemistry

The structure-activity relationships of phosphonic acid, bis(1,1-dimethylethyl) ester derivatives provide crucial insights for rational drug design in antiviral therapy. The tert-butyl ester groups serve multiple functions beyond simple protection, including modulation of lipophilicity, metabolic stability, and cellular uptake characteristics [15] [16].

Research has established that the bulky tert-butyl groups provide steric hindrance that protects the phosphonic acid center from premature hydrolysis. This protection is particularly important during oral administration, where the compound must survive the acidic gastric environment while maintaining sufficient stability for absorption in the intestinal tract [4].

The electronic effects of the tert-butyl groups also influence the binding affinity of the resulting compounds for their target enzymes. Studies have demonstrated that the electron-donating nature of the tert-butyl groups can enhance the binding interactions with viral polymerases, potentially improving the therapeutic index of the drugs [15].

Comparative studies examining different ester groups have revealed that tert-butyl esters provide an optimal balance between stability and bioactivation rates. While smaller alkyl esters may be cleaved too rapidly, leading to poor oral bioavailability, larger or more complex ester groups may resist enzymatic cleavage, reducing the effective concentration of active drug in target tissues [7] [10].

The hydrophobic character imparted by the tert-butyl groups significantly enhances membrane permeability, facilitating cellular uptake of the prodrug forms. This property is particularly important for nucleotide analogues, which in their native phosphonic acid form exhibit poor membrane permeability due to their charged nature at physiological pH [17].

Structural FeatureEffect on ActivityMechanismTherapeutic Advantage
Tert-butyl ester groupsEnhanced cellular uptakeLipophilic masking of chargesOral bioavailability
Phosphonic acid coreMimics natural phosphatesEnzyme substrate mimicryTarget specificity
Bis-ester substitutionImproved membrane permeabilityNeutral molecule formationReduced polarity
Steric hindranceProtects from hydrolysisEnzymatic cleavage resistanceMetabolic stability
Electronic effectsModulates enzyme bindingBinding affinity modulationSelectivity enhancement
Hydrophobic characterFacilitates transportMembrane partition coefficientTissue distribution
Prodrug stabilityControlled release kineticsEsterase-mediated hydrolysisSustained release
Bioactivation pathwayTargeted activationTissue-specific enzymesReduced toxicity

The development of structure-activity relationships has enabled the design of next-generation phosphonic acid derivatives with improved therapeutic properties. Recent advances include the development of tenofovir alafenamide, which incorporates alternative protecting groups to achieve enhanced tissue targeting while maintaining the core phosphonic acid pharmacophore [9].

Future research in this area continues to focus on optimizing the balance between prodrug stability, bioactivation efficiency, and target tissue specificity. The insights gained from phosphonic acid, bis(1,1-dimethylethyl) ester research provide a foundation for developing novel antiviral agents with improved therapeutic profiles [10] [18].

Research AreaKey FindingsStudy TypeSignificance
Tenofovir Synthesis OptimizationDi-tert-butyl route provides 72% yield [1]Synthetic chemistryScalable manufacturing process
Adefovir Dipivoxil DevelopmentPivaloyloxymethyl esters show oral activity [5]Medicinal chemistryFirst nucleotide analogue approved
Phosphonate Prodrug MechanismsEsterase-mediated activation confirmed [7]Biochemical mechanismUnderstanding prodrug activation
Severe Acute Respiratory Syndrome Coronavirus 2 Antiviral ActivityMolecular docking suggests RNA-dependent RNA polymerase inhibition [12]Computational/in vitroPotential Coronavirus Disease 2019 therapy
Hepatitis B Treatment EfficacyLong-term viral suppression achieved [8]Clinical trialsEstablished treatment option
Human Immunodeficiency Virus Therapy ApplicationsCombination therapy effectiveness [11]Clinical applicationStandard of care component
Synthetic Methodology AdvancesTemperature-controlled selectivity [4]Methodology developmentImproved synthetic efficiency
Bioavailability EnhancementLipophilic masking improves uptake [17]Pharmacokinetic studiesEnhanced therapeutic index

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (88.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13086-84-5

Dates

Last modified: 08-15-2023

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